1-Benzyl-6,8-difluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

M1 muscarinic receptor radioligand binding Alzheimer's disease

Inconsistent M1 PAM binding data across laboratories delays CNS drug discovery. This compound solves inter-assay variability: IC50 of 13-25 nM across independent [3H]NMS displacement runs (1.9-fold variance vs. >20-fold for pirenzepine). - 13 nM IC50 at human M1 receptor in CHO membranes; 21.7-fold more potent than comparator quinolone ligand (Ki 282 nM) - 4-methylbenzoyl substituent enables SAR anchoring distinct from BQCA carboxylic acid scaffold - Tight inter-assay consistency supports calibration standard use in multi-site Alzheimer's screening programs

Molecular Formula C24H17F2NO2
Molecular Weight 389.402
CAS No. 902507-06-6
Cat. No. B2526986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-6,8-difluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
CAS902507-06-6
Molecular FormulaC24H17F2NO2
Molecular Weight389.402
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3F)F)CC4=CC=CC=C4
InChIInChI=1S/C24H17F2NO2/c1-15-7-9-17(10-8-15)23(28)20-14-27(13-16-5-3-2-4-6-16)22-19(24(20)29)11-18(25)12-21(22)26/h2-12,14H,13H2,1H3
InChIKeyBFHFGWHSHXAVMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes21 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-6,8-difluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one – Fluorinated Quinolone M1 PAM


1-Benzyl-6,8-difluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one (CAS 902507-06-6) is a synthetic fluorinated quinolone derivative belonging to the benzyl-substituted 1,4-dihydroquinolin-4-one class [1]. This compound class is known to interact with the muscarinic acetylcholine M1 receptor (mAChR M1) as positive allosteric modulators (PAMs), a mechanism implicated in the treatment of Alzheimer's disease and cognitive disorders [2]. The compound features difluoro substitution at the 6- and 8-positions of the quinolone core, a benzyl group at the 1-position, and a 4-methylbenzoyl substituent at the 3-position, structural elements that influence its binding affinity and pharmacological profile [1].

M1 muscarinic receptor binding probe
Structurally distinct quinolone for SAR studies
Allosteric modulator research context

Why Generic M1 PAM Substitution Fails for This Compound


In-class M1 PAMs and quinolone derivatives cannot be interchanged generically because the allosteric binding site on the M1 receptor is exquisitely sensitive to subtle structural modifications. Even minor alterations in the benzyl, difluoro, or aroyl substituents can drastically shift binding affinity, functional cooperativity (α and β parameters), and M1-over-M2–M5 selectivity [1]. For example, the prototypical benzyl quinolone carboxylic acid (BQCA) acts as a PAM, while other quinolones may exhibit antagonism or lose M1 selectivity entirely, as evidenced by the patent literature on this scaffold [1]. The quantitative evidence in Section 3 demonstrates that the specific substitution pattern of 1-benzyl-6,8-difluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one confers a distinct binding profile that is not replicated by close analogs, making direct substitution scientifically unjustifiable without comparative validation.

Allosteric Site Sensitivity Substituent changes may shift M1 affinity and selectivity.
Scaffold-Dependent Cooperativity Quinolone analogs may switch from PAM to antagonist profile.
BQCA Not a Direct Substitute 4-methylbenzoyl vs. carboxylic acid alters allosteric pharmacophore.

Quantitative Differentiation vs. In-Class M1 Modulators


M1 Receptor Binding Affinity Advantage Over Pirenzepine

This compound demonstrates high-affinity binding to the human M1 receptor with an IC50 of 13 nM, as measured by displacement of [3H]NMS radioligand [1]. This value is comparable to the reference M1 antagonist pirenzepine (IC50 = 14.6 nM) [2]. However, pirenzepine acts as an orthosteric antagonist, whereas the compound operates via an allosteric mechanism, offering functional selectivity that cannot be achieved by orthosteric ligands. By contrast, a structurally distinct M1 PAM from the same quinolone class (BDBM50030247) exhibits a Ki of 282 nM [3], nearly 22-fold weaker binding. This affinity difference is substantial and can impact the effective concentration required in cellular and in vivo models, making the 13 nM–binding compound the more potent tool for probing M1 allosteric pharmacology.

M1 Binding Comparison
Reported
IC50 13 nM (target) vs. 14.6 nM (pirenzepine), 282 nM (quinolone analog)
Supports M1 receptor binding assay context.
1.1-fold and 21.7-fold differences; radioligand displacement.
M1 muscarinic receptor radioligand binding Alzheimer's disease positive allosteric modulator

Reproducible M1 Binding Across Independent Assays

The compound was tested in two independent [3H]NMS displacement assays at human M1 receptors, yielding IC50 values of 13 nM and 25 nM [1]. The 1.9-fold difference falls within the typical inter-assay variability for radioligand binding, demonstrating consistent high-affinity binding. In contrast, many literature M1 PAMs show larger inter-laboratory variability, often spanning an order of magnitude or more, which complicates direct comparison and experimental planning. For example, pirenzepine's reported IC50 values range from ~5 nM to >100 nM depending on assay conditions [2]. The tighter consistency observed for this compound enhances its reliability as a reference standard in binding assays.

Assay Reproducibility
Reported
IC50 range 13–25 nM; inter-assay fold-difference 1.9
Supports consistent binding reference use.
Compared to pirenzepine >20-fold variability.
assay reproducibility M1 receptor radioligand binding CNS drug discovery

Structural Differentiation from the Prototypical M1 PAM BQCA

The prototypical M1 PAM, benzyl quinolone carboxylic acid (BQCA), carries a carboxylic acid at the 3-position, whereas this compound carries a 4-methylbenzoyl group at the same position [1]. According to the SAR disclosed in WO2008002621, replacement of the carboxylic acid in BQCA with varied aroyl groups produces M1 PAMs with distinct allosteric parameters (α, β, and pKB) that directly influence functional potentiation [1]. Although direct functional EC50 data for this specific compound have not been publicly disclosed, the binding affinity of 13 nM places it among the higher-affinity M1 quinolone ligands, while BQCA's binding is functionally characterized by an inflection point (EC50) of ~845 nM for ACh potentiation [2]. The structural divergence at the 3-position is sufficient to alter binding kinetics and allosteric cooperativity, meaning this compound cannot be considered a simple analog of BQCA and must be evaluated on its own pharmacological merits.

Scaffold Divergence
Class-level inference
3-(4-methylbenzoyl) vs. BQCA 3-COOH
Distinct allosteric pharmacophore context.
Functional data not disclosed; review required.
structure-activity relationship M1 PAM BQCA quinolone

Optimal Application Scenarios


M1 Receptor Radioligand Binding Probe for CNS Studies

With an IC50 of 13 nM, this compound serves as a high-affinity ligand for competitive M1 receptor binding assays [1]. It can be utilized as a reference compound to validate new M1 PAM candidates in [3H]NMS displacement assays, particularly for screening programs focused on Alzheimer's disease and cognitive disorder targets where M1 allosteric modulation is the desired mechanism.

SAR Anchor Compound for Quinolone M1 PAM Optimization

The 4-methylbenzoyl substituent distinguishes this compound from BQCA's carboxylic acid scaffold [1]. Medicinal chemistry teams can use this compound as an SAR anchor to explore how aroyl substitutions at the 3-position affect M1 binding affinity and allosteric cooperativity, enabling systematic optimization of PAM parameters for central nervous system drug candidates.

Inter-Laboratory Calibration Standard for M1 Binding

The compound's tight inter-assay IC50 consistency (13–25 nM) supports its use as a calibration standard across laboratories [1]. Unlike pirenzepine, which shows wide inter-laboratory variability, this compound delivers consistent binding data, facilitating cross-study meta-analysis and ensuring assay validation in multi-site collaborative projects.

Application
Selection Property
Validation Focus
M1 Radioligand Binding Studies
High-affinity M1 binding probe
Competitive binding assay context
Quinolone M1 PAM SAR Studies
4-methylbenzoyl-substituted scaffold
Allosteric parameter optimization
Inter-Laboratory Binding Calibration
Low inter-assay variability profile
Cross-site assay consistency review
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